molecular formula C18H19Cl2N3O3S2 B215191 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Numéro de catalogue B215191
Poids moléculaire: 460.4 g/mol
Clé InChI: QYSWUQLZOUAFOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2017 by a team of researchers from Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The compound has been found to inhibit the growth of cancer cells by targeting a specific protein, which makes it a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves inhibition of a protein called Tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of a cellular process called Wnt signaling, which is often dysregulated in cancer cells. Inhibition of TNKS1 by 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 leads to the stabilization of a protein called Axin, which in turn leads to the inhibition of Wnt signaling. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
Compound 1 has been found to have a selective inhibitory effect on TNKS1, with little or no effect on other related proteins. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 is its selectivity for TNKS1, which makes it a promising candidate for cancer therapy. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also shown good pharmacokinetic properties and is well-tolerated in animal studies. However, one of the limitations of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine is its relatively low potency compared to other TNKS1 inhibitors. This may limit its efficacy in vivo and may require higher doses to achieve therapeutic effect.

Orientations Futures

There are several potential future directions for research on 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. One direction is to optimize the synthesis method to improve the yield and purity of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine. Another direction is to explore the use of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine and its potential for use in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in humans.

Méthodes De Synthèse

The synthesis of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves a multi-step process that starts with the reaction of 3,5-dichloropyridine-4-carbaldehyde with 2-mercaptoethanol to form a thioether intermediate. This intermediate is then reacted with cyclohexylamine and subsequently with chlorosulfonyl isocyanate to form 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The synthesis method has been optimized to yield the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in high purity and yield.

Applications De Recherche Scientifique

Compound 1 has been extensively studied for its potential in cancer therapy. In vitro studies have shown that the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies using mouse models have also demonstrated the anti-tumor activity of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells by targeting a specific protein.

Propriétés

Nom du produit

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Formule moléculaire

C18H19Cl2N3O3S2

Poids moléculaire

460.4 g/mol

Nom IUPAC

1-cyclohexyl-3-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C18H19Cl2N3O3S2/c19-12-8-13(20)10-15(9-12)27-16-6-7-21-11-17(16)28(25,26)23-18(24)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H2,22,23,24)

Clé InChI

QYSWUQLZOUAFOA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

SMILES canonique

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.